

Application Notes & Protocols: IR-7 Series Dyes for Photothermal Therapy (PTT)

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Compound of Interest

Compound Name: IR-7

Cat. No.: B12386742

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Audience: Researchers, scientists, and drug development professionals.

Introduction: The **IR-7** series of dyes, particularly heptamethine cyanine dyes such as **IR-780** and **IR-783**, are near-infrared (NIR) absorbing agents increasingly utilized in photothermal therapy (PTT).^{[1][2]} These dyes exhibit strong absorbance in the NIR window (700-900 nm), a region where biological tissues have minimal absorption, allowing for deep tissue penetration of light.^[2] Upon excitation with a laser of the appropriate wavelength (typically around 808 nm), these dyes efficiently convert light energy into heat, inducing localized hyperthermia (>42°C) in the target tissue.^{[3][4]} This rapid temperature increase leads to the thermal ablation of cancer cells through mechanisms such as protein denaturation, DNA damage, and induction of apoptosis or necrosis.^{[3][4]}

A primary challenge with **IR-7** dyes is their hydrophobic nature and poor water solubility, which limits their direct application in biological systems.^{[1][4]} To overcome this, they are commonly encapsulated within various nanocarriers, such as liposomes, micelles, or albumin-based nanoparticles.^{[4][5][6]} This nanoparticle formulation not only improves their stability and solubility in aqueous solutions but can also enhance their accumulation in tumor tissues via the Enhanced Permeability and Retention (EPR) effect.^{[7][8]}

Quantitative Data Summary

The following tables summarize the key quantitative properties of **IR-7** series dyes and their nanoparticle formulations as reported in the literature.

Table 1: Photophysical and Photothermal Properties

Dye/Formulation	Max Absorption (λ_{max})	Photothermal Conversion Efficiency (η)	Laser Wavelength (nm)	Laser Power Density (W/cm^2)	Reference(s)
IR-783 (in PBS)	~783 nm	28.9%	808	1.0	[9]
IR-780@PCPNs ¹	~808 nm	54.6%	808	1.0	[10]
Free IR-780	~788 nm	11.7%	808	1.0	[10]
[P ₆₆₆₁₄][IR783] INMs ²	~808 nm	41.6%	808	1.0	[11]
SL-CHOL-IR-780 ³	Not Specified	~2.4-fold increase vs. free IR-780	808	0.1 - 0.3 W	[5]

¹IR-780 loaded polydopamine-coated chitosan nanoparticles ²Ionic Nanomaterials self-assembled from [P₆₆₆₁₄]⁺ and [IR783]⁻ ³Synthetic liposomes containing cholesterol and a high amount of IR-780

Table 2: Nanoparticle Formulation and Characteristics

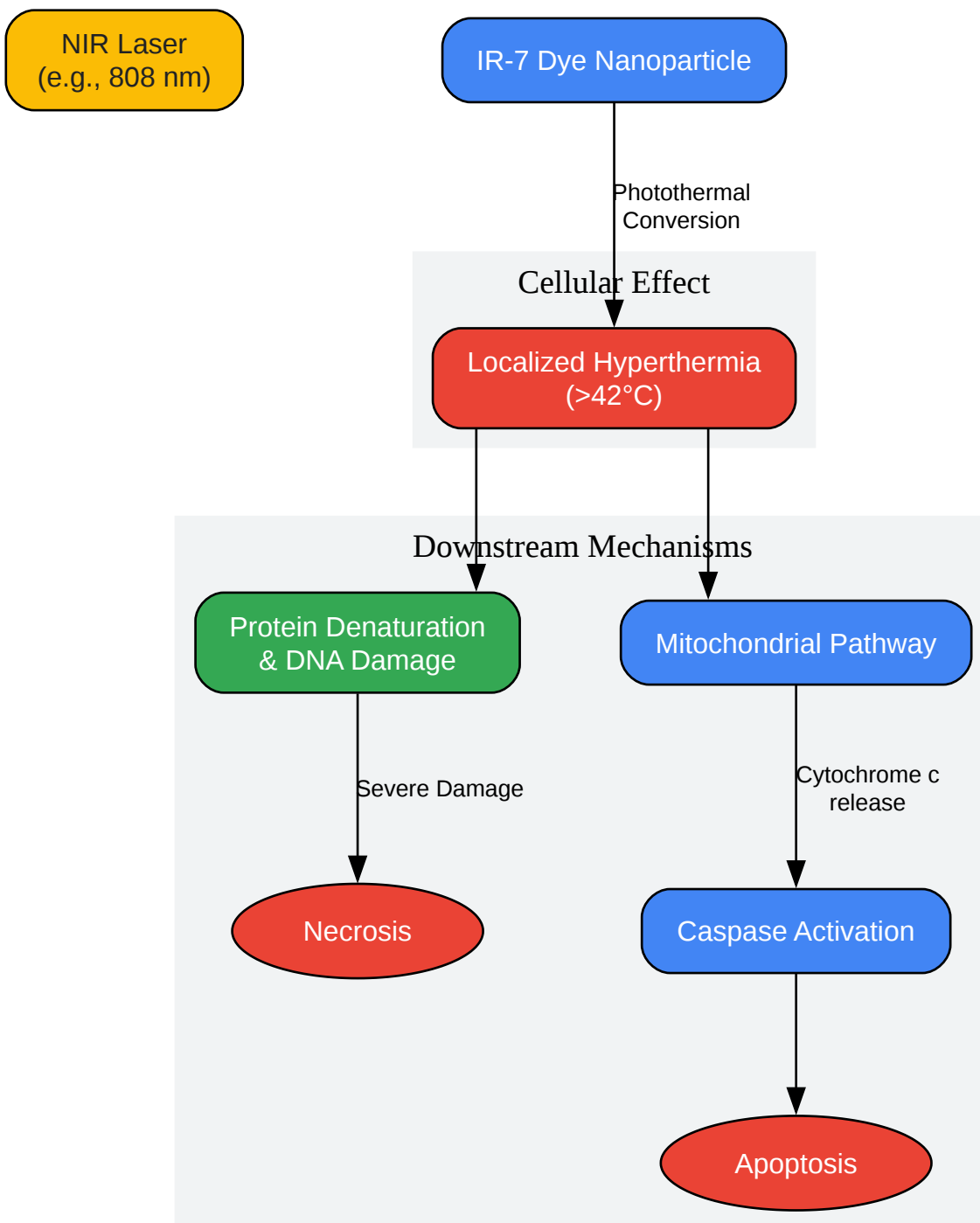
Nanoparticle Type	Dye	Size (nm)	Loading Efficiency (%)	Encapsulation Efficiency (%)	Reference(s)
PCB-lipid Micelles	IR-780	~15 nm	5.1	51.1	[4]
Heparin-Folic Acid (HF) Nanoparticles	IR-780	~150 nm	Not Specified	Not Specified	[1][7]
Bovine Serum Albumin (BSA)	IR-817	120 - 220 nm	Not Specified	Not Specified	[6][12]
cRGD-Solid Lipid Nanoparticles (SLNs)	IR-780	Not Specified	Not Specified	Not Specified	[8]

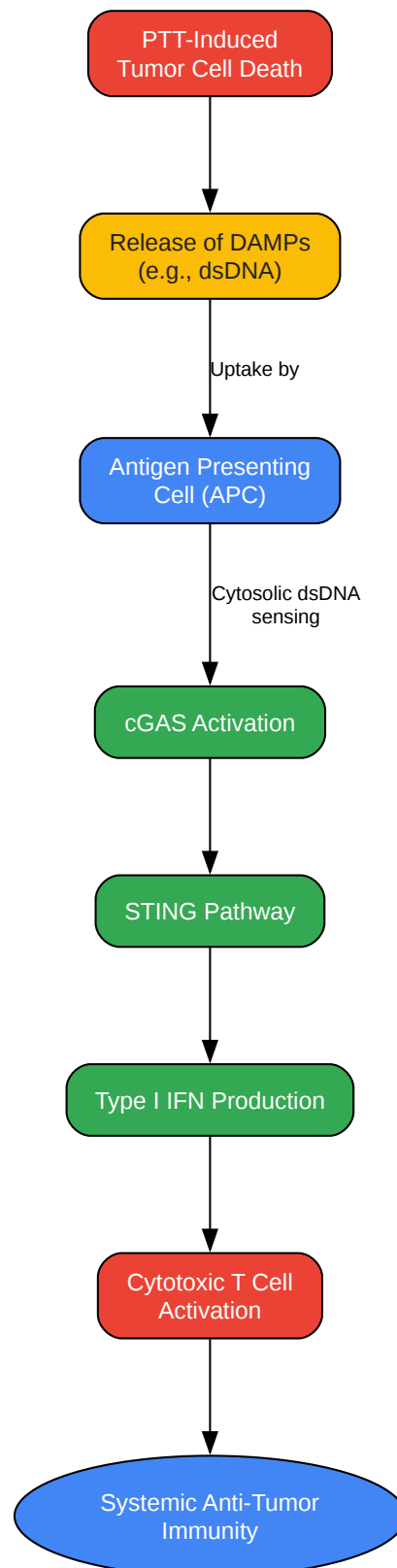
Table 3: In Vitro Cytotoxicity

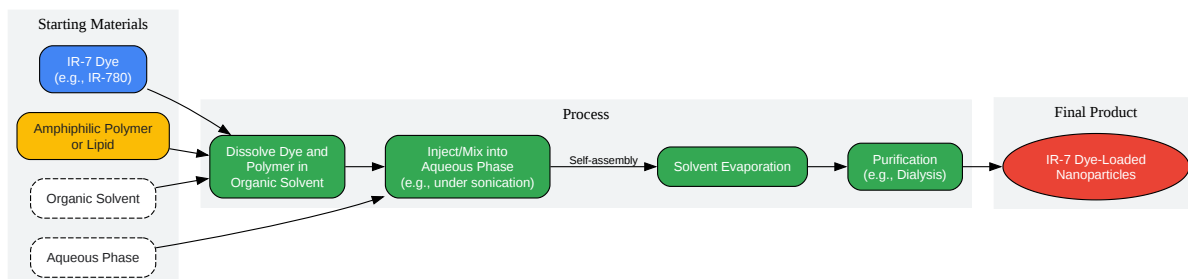
Cell Line	Formulation	Concentration	Laser Irradiation	Viability/Effect	Reference(s)
TC-1	PCB-lipid-IR-780	up to 13.5 µg/mL	No	Nontoxic	[4]
TC-1	PCB-lipid-IR-780 (7 µg/mL)	7 µg/mL	Yes (808 nm)	Temperature increase above lethal dose (>49°C)	[4]
HT-29	IR-783	0 - 100 µM	No	Low cytotoxicity	[9]
MCF-7	HF-IR-780 NPs	Not Specified	Yes (808 nm)	Cells ablated	[7]
PC-3	IR-780	0 - 160 µmol/L	No	Dose-dependent inhibition of proliferation	[13]

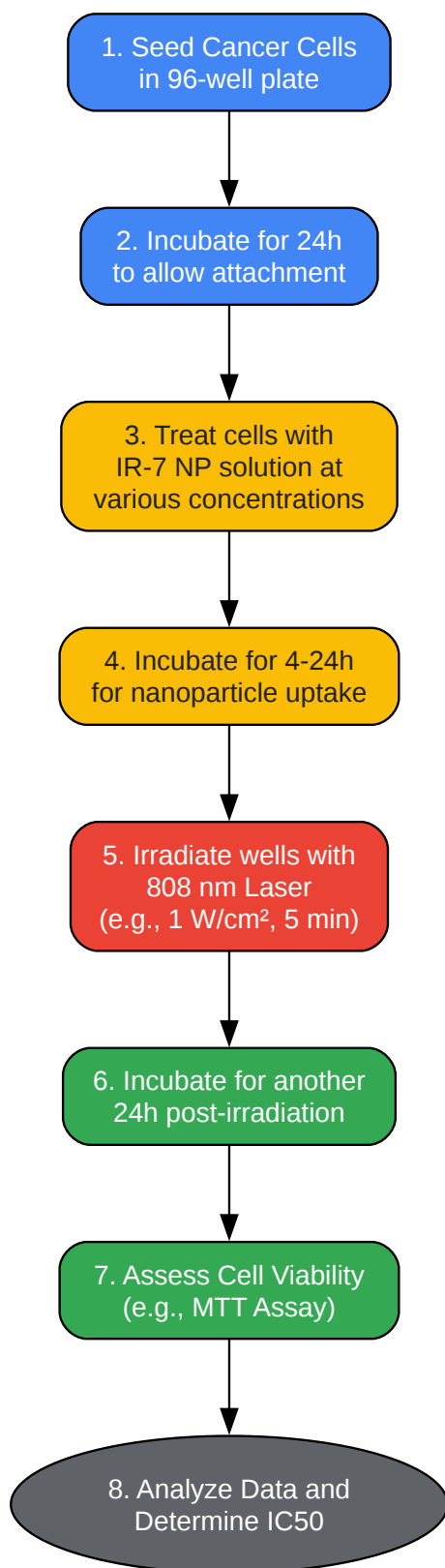
Signaling Pathways in Photothermal Therapy

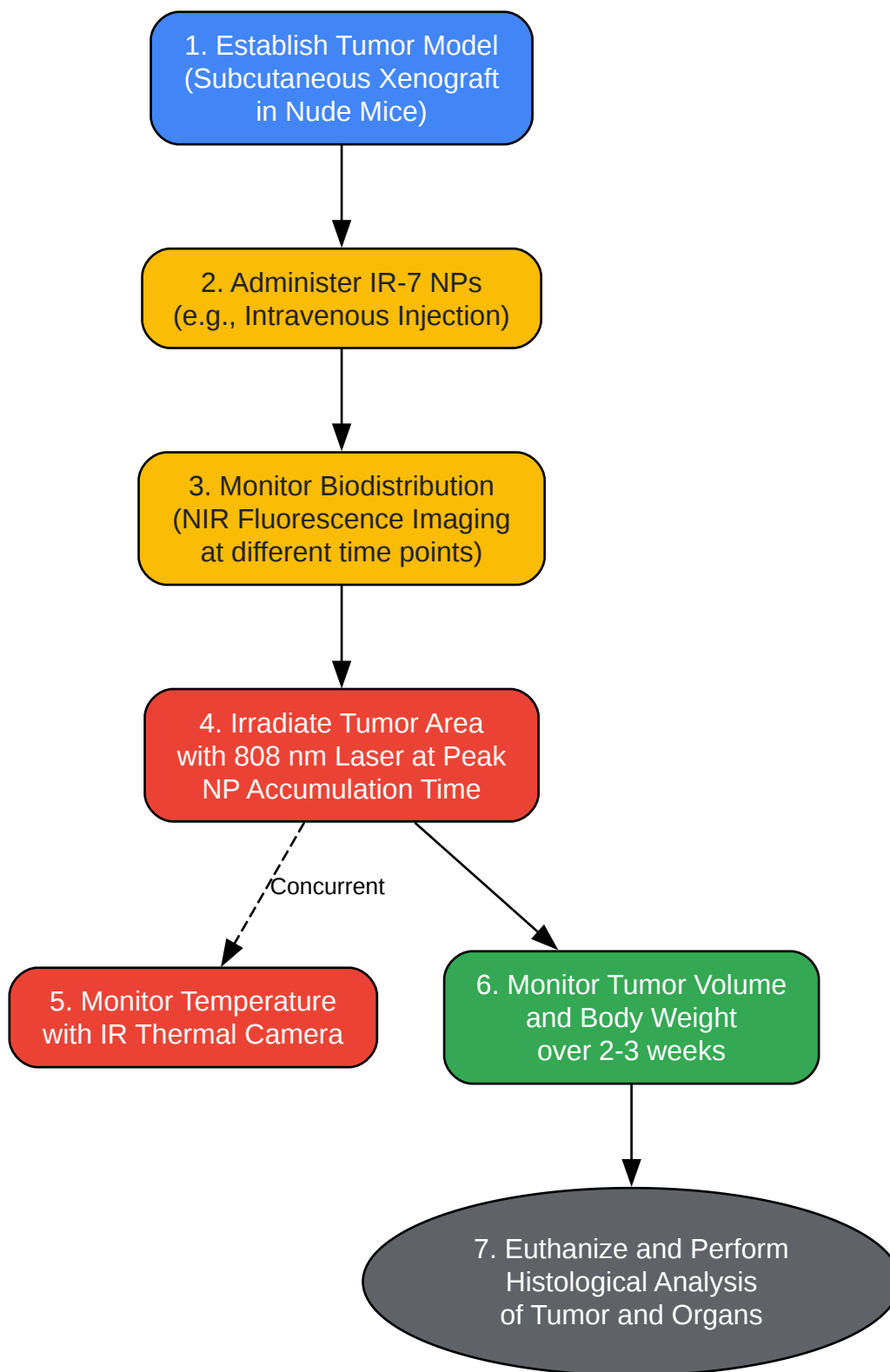
Photothermal therapy induces cell death primarily through hyperthermia, which triggers distinct cellular signaling pathways leading to apoptosis, necrosis, or necroptosis.[3] The specific mechanism is often dependent on the temperature achieved and the duration of heat exposure. [14][15] Mild hyperthermia (~41–43 °C) may be sublethal unless maintained for extended periods, while higher temperatures (55–60 °C) can induce rapid apoptosis and necrosis.[14] [15] Furthermore, PTT can stimulate an immune response through pathways like cGAS-STING, enhancing its therapeutic effect.[16]











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